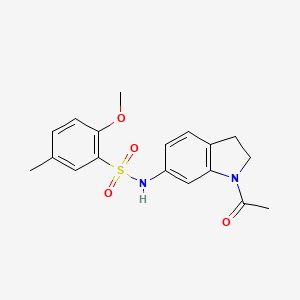
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as AIM-100, is a small molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. AIM-100 was first synthesized in 2003 by a group of researchers from the University of Illinois, Urbana-Champaign, led by Professor Paul Hergenrother. Since then, AIM-100 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various kinases and transcription factors that are involved in biological processes such as cell survival, proliferation, and inflammation. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of Akt, PDK1, SGK, GSK-3β, and NF-κB, among others. By inhibiting these targets, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide can modulate various biological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the accumulation of amyloid β and tau proteins, which are involved in the pathogenesis of these diseases. In inflammation, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its specificity for its targets. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have poor bioavailability, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the targets of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. Another direction is the study of the potential therapeutic applications of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide in various diseases, such as cancer and neurodegenerative diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide could provide valuable insights into its potential clinical applications.
Conclusion
In conclusion, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, or N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of several kinases and transcription factors that are involved in biological processes such as cell survival, proliferation, and inflammation. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has several advantages as a tool for scientific research, including its specificity for its targets. However, there are also limitations to its use, such as its poor solubility and bioavailability. Future studies of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide could provide valuable insights into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the main applications of N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been found to inhibit the activity of several kinases, including Akt, PDK1, and SGK, which are involved in cancer cell survival and proliferation.
In addition to cancer research, N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has also been studied in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of GSK-3β, a kinase that is involved in the pathogenesis of these diseases. N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has also been studied in the context of inflammation, where it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-17(24-3)18(10-12)25(22,23)19-15-6-5-14-8-9-20(13(2)21)16(14)11-15/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSHQKOZNUGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



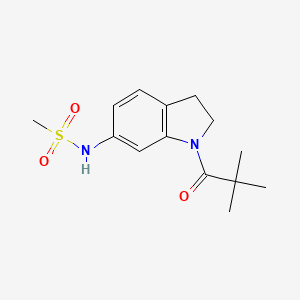
![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
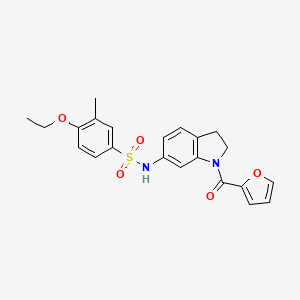
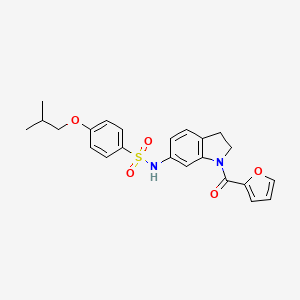
![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)
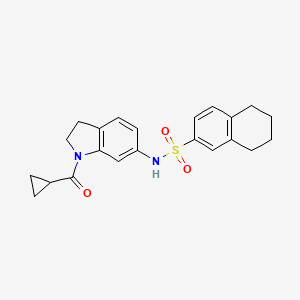

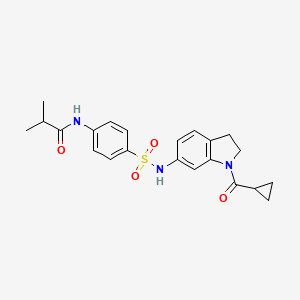
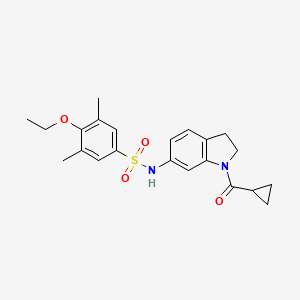

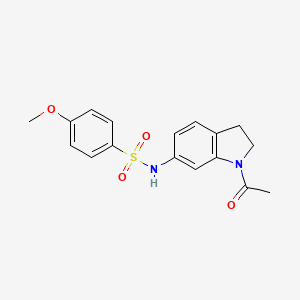
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3202613.png)